Pilaralisib
Overview
Description
Pilaralisib (also known as XL147 or SAR245408) is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K) . It has been used in trials studying the treatment of Cancer, Lymphoma, Solid Tumors, Glioblastoma, and Breast Cancer .
Molecular Structure Analysis
Pilaralisib has a molecular formula of C25H25ClN6O4S and a molecular weight of 541.02 . Its structure includes a quinoxaline ring, which is part of the pharmacophore that interacts with the ATP binding site of PI3K .Physical And Chemical Properties Analysis
Pilaralisib has several physical and chemical properties. It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 5 rotatable bonds, a topological polar surface area of 146.38, and an XLogP of 4.95 .Scientific Research Applications
Treatment of Chronic Lymphocytic Leukemia (CLL) and Lymphoma : Pilaralisib has been evaluated for its safety, pharmacokinetics, and efficacy in patients with CLL or relapsed/refractory lymphoma. It demonstrated an acceptable safety profile and showed preliminary clinical activity in these patients (Brown et al., 2015).
Patients with Solid Tumors or Lymphoma : Another study focused on determining the recommended Phase II dose of pilaralisib in tablet formulation for patients with advanced solid tumors or relapsed/refractory lymphoma. The study found the recommended dose and noted that pilaralisib's safety was consistent with its known safety profile (Bechter et al., 2016).
Breast Cancer Treatment : Pilaralisib was also studied in combination with letrozole for hormone-receptor-positive, HER2-negative, metastatic breast cancer. The combination was associated with an acceptable safety profile and limited efficacy in endocrine therapy-resistant breast cancer (Blackwell et al., 2015).
Endometrial Carcinoma : A Phase II study investigated the efficacy and safety of pilaralisib in advanced or recurrent endometrial carcinoma. It showed minimal antitumor activity and an acceptable safety profile in this setting (Matulonis et al., 2015).
Metastatic Breast Cancer : In metastatic HER2-positive breast cancer, pilaralisib combined with trastuzumab or trastuzumab plus paclitaxel had an acceptable safety profile and showed clinical activity in the paclitaxel arm (Tolaney et al., 2014).
Combination with Erlotinib in Solid Tumors : A study evaluated the combination of pilaralisib with erlotinib in patients with advanced solid tumors. The combination had limited antitumor activity and safety findings similar to studies of single-agent pilaralisib (Soria et al., 2015).
Photodynamic Therapy in Cancer Treatment : Pilaralisib was also explored as a potential photosensitizing agent in photodynamic therapy (PDT) for cancer, showing potential for this novel application (Hayashida et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPEPAQOBZPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025731 | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pilaralisib | |
CAS RN |
934526-89-3 | |
Record name | Pilaralisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934526-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilaralisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilaralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 934526-89-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILARALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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